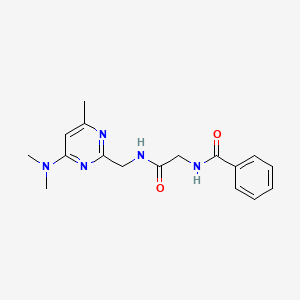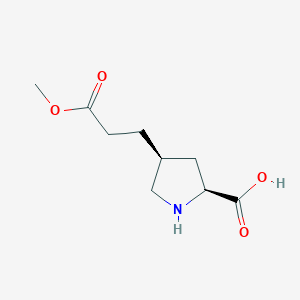
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid, also known as 3-MOPPCA, is a compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound is a pyrrolidine derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It also inhibits the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also activates the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has neuroprotective effects and has been found to improve memory and cognitive function in animal models of Alzheimer's disease. This compound has also been found to improve glucose and lipid metabolism, which may be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis method.
Zukünftige Richtungen
There are several future directions for the research on (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid. One of the directions is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, there is a need for more studies on the safety and toxicity of this compound in human subjects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid.
Synthesemethoden
The synthesis method of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the reaction between 3-methoxyacryloyl chloride and (S)-proline. The reaction takes place in the presence of a suitable base and a solvent. The product is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have various pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also shown potential in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
(2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-8(11)3-2-6-4-7(9(12)13)10-5-6/h6-7,10H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZMAPIYTUKCQD-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C[C@H](NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138040772 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

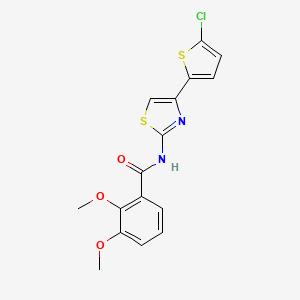
![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
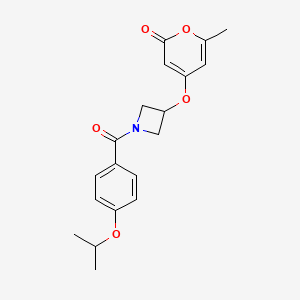
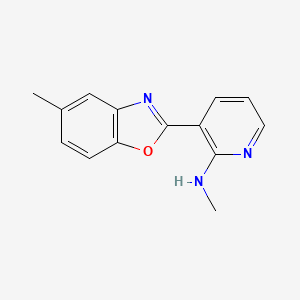
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)

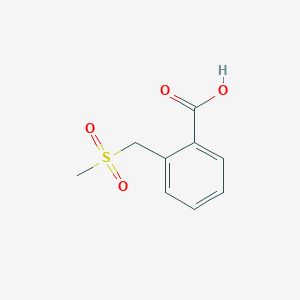
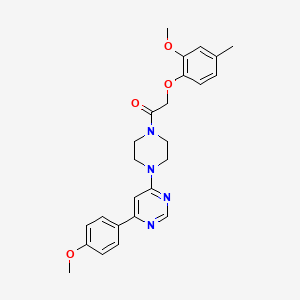
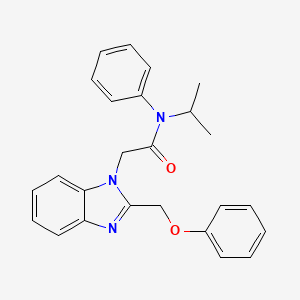
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)

